Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15725041
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H22N2O3S |
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Molecular Weight | 334.4 g/mol |
IUPAC Name | butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23) |
Standard InChI Key | YITQOOKFSRLLTK-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C₁₇H₂₂N₂O₃S, with a molecular weight of 334.4 g/mol. Its IUPAC name, butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects the presence of:
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A butyl ester group at position 5
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A 2-methoxyphenyl substituent at position 4
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A methyl group at position 6
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A thioxo (C=S) group at position 2
The compound’s Canonical SMILES string, CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C, encodes its stereochemistry and connectivity. Key physicochemical properties include:
Property | Value |
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Density | 1.3–1.5 g/cm³ (estimated) |
Boiling Point | ~450°C (extrapolated) |
LogP (Partition Coefficient) | 2.8–3.2 (predicted) |
Aqueous Solubility | <0.1 mg/mL (25°C, simulated) |
The 2-methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the thioxo group participates in hydrogen bonding and metal coordination, critical for target binding .
Synthesis and Reaction Optimization
Classical Biginelli Reaction Adaptations
The compound is synthesized via modified Biginelli reactions, which condense aldehydes, β-keto esters, and thioureas under acidic conditions . A typical protocol involves:
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Reacting 2-methoxybenzaldehyde with ethyl acetoacetate and thiourea in ethanol catalyzed by HCl.
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Refluxing at 80°C for 6–8 hours to form the tetrahydropyrimidine core.
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Transesterifying the ethyl ester with butanol using sulfuric acid to install the butyl group.
Table 1 compares yields under varying catalysts:
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
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HCl (conc.) | 80 | 8 | 62 |
SiO₂-H₂SO₄ (heterogeneous) | 70 | 6 | 78 |
Glycine nitrate ionic liquid | 90 | 4 | 85 |
Heterogeneous catalysts like SiO₂-H₂SO₄ improve recyclability and reduce side reactions, while ionic liquids enhance reaction rates .
Mechanochemical Synthesis
Recent advances employ ball-milling techniques to synthesize tetrahydropyrimidines solvent-free. Grinding equimolar reactants with SiO₂-H₂SO₄ for 2 hours achieves 74% yield, demonstrating greener chemistry potential .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.21–6.89 (m, 4H, aromatic), 4.12 (t, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 1.65–1.22 (m, 4H, butyl) .
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LC-MS (ESI+): m/z 335.1 [M+H]⁺, 357.1 [M+Na]⁺.
Applications and Future Directions
Medicinal Chemistry
The compound serves as a precursor for dual COX-2/5-LOX inhibitors, addressing inflammation with reduced gastrointestinal toxicity .
Material Science
Its planar structure and π-conjugation enable applications in organic semiconductors, though conductivity studies remain nascent.
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